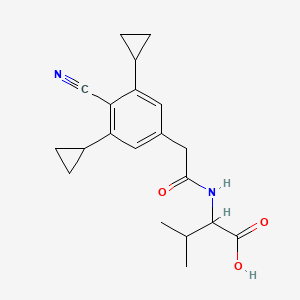
ABA receptor agonist 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ABA receptor agonist 1 is a synthetic compound designed to mimic the action of abscisic acid, a naturally occurring phytohormone in plants. Abscisic acid plays a crucial role in regulating various physiological processes, including seed germination, stomatal closure, and stress responses. This compound binds to abscisic acid receptors, activating the same signaling pathways as the natural hormone, making it a valuable tool in agricultural and biological research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common synthetic route includes the use of a sulfonamide linkage, which is crucial for its activity . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of ABA receptor agonist 1 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and consistency in large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
ABA receptor agonist 1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: This reaction can be used to convert specific functional groups to their reduced forms, impacting the compound’s binding affinity.
Substitution: This reaction involves replacing one functional group with another, which can be used to fine-tune the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired modifications .
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the compound. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction can yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
ABA receptor agonist 1 has a wide range of scientific research applications, including:
Wirkmechanismus
ABA receptor agonist 1 exerts its effects by binding to abscisic acid receptors, specifically the PYR/PYL/RCAR family of receptors. This binding inhibits the activity of protein phosphatases 2C (PP2Cs), which are negative regulators of abscisic acid signaling. The inhibition of PP2Cs leads to the activation of sucrose-non-fermenting-related kinase subfamily 2 (SnRK2s), which in turn triggers various physiological responses, including stomatal closure and stress tolerance .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Abscisic Acid: The natural phytohormone that ABA receptor agonist 1 mimics.
Quinabactin: Another synthetic ABA receptor agonist with a similar sulfonamide linkage.
AM1: A synthetic agonist known for its high activity in promoting PYR1–HAB1 interaction.
Uniqueness
This compound is unique due to its high binding affinity and specificity for abscisic acid receptors. Its synthetic design allows for fine-tuning of its properties, making it a versatile tool for research and agricultural applications. Unlike natural abscisic acid, this compound can be modified to enhance its stability and efficacy under various conditions .
Eigenschaften
Molekularformel |
C20H24N2O3 |
|---|---|
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
2-[[2-(4-cyano-3,5-dicyclopropylphenyl)acetyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C20H24N2O3/c1-11(2)19(20(24)25)22-18(23)9-12-7-15(13-3-4-13)17(10-21)16(8-12)14-5-6-14/h7-8,11,13-14,19H,3-6,9H2,1-2H3,(H,22,23)(H,24,25) |
InChI-Schlüssel |
IILLCPIJCURCHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)O)NC(=O)CC1=CC(=C(C(=C1)C2CC2)C#N)C3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















